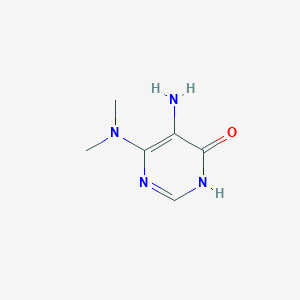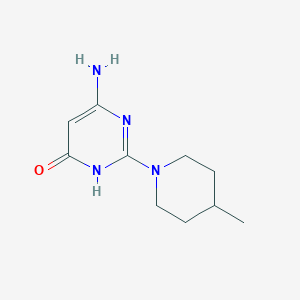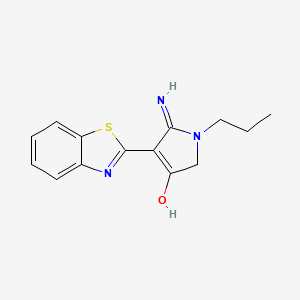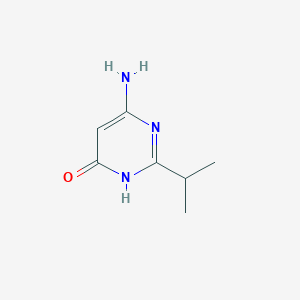
5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-on
Übersicht
Beschreibung
5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic compounds similar to pyridines and are essential components of nucleic acids
Wissenschaftliche Forschungsanwendungen
5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of antiviral, anticancer, and antibacterial agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: It is employed in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Wirkmechanismus
Target of Action
It is known that similar compounds, such as 2-amino-4,6-dihydroxypyrimidines, have been found to inhibit immune-activated nitric oxide (no) production .
Mode of Action
It is suggested that similar compounds inhibit immune-activated no production . The most effective among these was found to be 5-fluoro-2-amino-4,6-dichloropyrimidine .
Biochemical Pathways
It is known that similar compounds, such as 2-amino-4,6-dihydroxypyrimidines, affect the nitric oxide (no) pathway .
Result of Action
It is known that similar compounds inhibit immune-activated no production .
Biochemische Analyse
Biochemical Properties
5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain enzymes involved in nucleotide metabolism, thereby affecting the overall biochemical pathways . The nature of these interactions often involves the binding of 5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one to the active sites of enzymes, leading to either inhibition or modulation of enzyme activity .
Cellular Effects
The effects of 5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one can alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair . Additionally, it has been found to impact cellular metabolism by inhibiting key metabolic enzymes, thereby affecting the overall metabolic flux within cells .
Molecular Mechanism
At the molecular level, 5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one exerts its effects through specific binding interactions with biomolecules. The compound is known to bind to the active sites of enzymes, leading to enzyme inhibition or activation . This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-compound complex. Furthermore, 5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one has been shown to influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one in laboratory settings are critical factors that influence its long-term effects on cellular function. Over time, the compound may undergo degradation, leading to a decrease in its efficacy . In vitro and in vivo studies have demonstrated that prolonged exposure to 5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one can result in changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as modulation of enzyme activity and gene expression . At high doses, it can lead to toxic or adverse effects, including cellular toxicity and organ damage . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one is involved in several metabolic pathways, particularly those related to nucleotide metabolism . The compound interacts with enzymes and cofactors involved in these pathways, affecting the overall metabolic flux and metabolite levels . For example, it has been shown to inhibit the activity of ribonucleotide reductase, an enzyme critical for DNA synthesis .
Transport and Distribution
The transport and distribution of 5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments . Studies have shown that the compound can be actively transported into cells via nucleoside transporters, leading to its accumulation in the cytoplasm and nucleus .
Subcellular Localization
The subcellular localization of 5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one is crucial for its activity and function. The compound is often localized in the cytoplasm and nucleus, where it interacts with various biomolecules . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, influencing its biochemical activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. A typical synthetic route is as follows:
Starting Materials: The synthesis begins with the reaction of ethyl acetoacetate with guanidine hydrochloride in the presence of a base such as sodium ethoxide.
Cyclization: The reaction mixture is heated to promote cyclization, forming the pyrimidine ring.
Dimethylation: The resulting intermediate is then treated with dimethylamine to introduce the dimethylamino group at the 6-position.
Purification: The final product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of 5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated purification systems to ensure high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different biological activities.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various alkyl or aryl groups.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-4,6-dihydroxypyrimidine: Similar structure but with hydroxyl groups instead of dimethylamino groups.
6-Amino-5-nitropyrimidine: Contains a nitro group, leading to different reactivity and applications.
4,6-Diaminopyrimidine: Lacks the dimethylamino group, affecting its biological activity.
Uniqueness
5-Amino-6-(dimethylamino)-3,4-dihydropyrimidin-4-one is unique due to the presence of both amino and dimethylamino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Eigenschaften
IUPAC Name |
5-amino-4-(dimethylamino)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-10(2)5-4(7)6(11)9-3-8-5/h3H,7H2,1-2H3,(H,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDOVKJUKGIMEJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)NC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-amino-2-(4-chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384275.png)

![tert-Butyl 2-amino-4-oxo-3,4,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B1384280.png)

![5-allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1384283.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethylidene]-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B1384286.png)
![7-amino-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384287.png)






